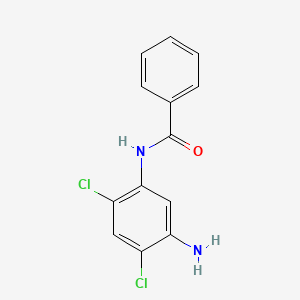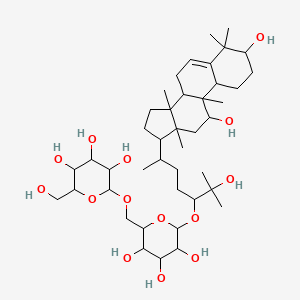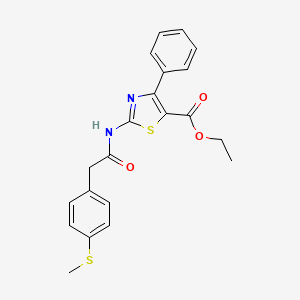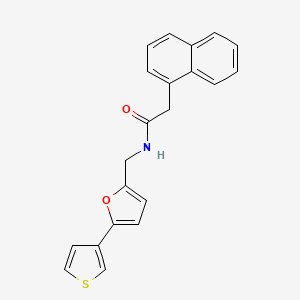![molecular formula C17H15F2N3O3 B2554364 N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide CAS No. 473445-09-9](/img/structure/B2554364.png)
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the quinoxaline and acetamide groups, are recurrent in several studies that explore their biological activities, particularly against various diseases.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include Ugi four-component reactions, as seen in the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives . These methods allow for the rapid assembly of complex structures from readily available starting materials. Similarly, Claisen–Schmidt-type condensation reactions have been employed to obtain derivatives belonging to the isoindolo[2,1-a]quinoline family, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound likely features a quinoxaline core, which is a fused bicyclic system consisting of a benzene ring fused to a pyrazine ring. This core is substituted with an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The difluoromethoxyphenyl moiety is an aromatic ring with a methoxy group substituted with two fluorine atoms, which could influence the compound's electronic properties and bioactivity.
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as an electrophilic fluorinating agent, indicating that related acetamide derivatives could be reactive under certain conditions . The presence of the difluoromethoxy group in the compound of interest suggests potential reactivity in electrophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of aromatic acetamides. These can include moderate to high melting points, solubility in organic solvents, and potential for hydrogen bonding due to the presence of the acetamide group. The difluoromethoxy group could also affect the lipophilicity of the compound, which is an important factor in drug design and bioavailability.
Relevant Case Studies
The provided papers do not directly discuss case studies involving the specific compound . However, related compounds have been evaluated for their biological activities. For example, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to certain cell lines . Additionally, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have demonstrated antiproliferative activities against various human cancer cell lines . These studies suggest that the compound of interest may also possess significant biological activities worthy of further investigation.
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Molecular Geometry
Research highlights the unique spatial orientations of amide derivatives, including compounds structurally related to N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, in anion coordination. These compounds exhibit tweezer-like geometries and form channel-like structures through self-assembly, indicating potential applications in molecular recognition and sensor development (Kalita & Baruah, 2010).
Synthesis and Chemical Reactivity
The Passerini three-component reaction has been used to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, demonstrating the versatility of quinoxalin-2-yl)acetamide derivatives in organic synthesis. These reactions proceed at room temperature, yielding compounds in quantitative yields, suggesting potential in synthesizing a wide range of bioactive molecules (Taran et al., 2014).
Antimicrobial and Antiprotozoal Activities
Quinoxaline-oxadiazole hybrids, structurally related to the compound , have been assessed for antimicrobial and antiprotozoal activities. These studies reveal promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating potential applications in developing new antimicrobial agents (Patel et al., 2017).
Structural and Luminescent Properties
The structural aspects of amide-containing quinoline derivatives have been explored, showing that these compounds can form crystalline solids and gels under different conditions. Their luminescent properties suggest applications in the development of new materials for optoelectronic devices (Karmakar et al., 2007).
Cancer Research
Quinoxaline derivatives have been studied for their inhibitory action on cancer cell viability and proliferation. These studies highlight the potential therapeutic applications of such compounds in cancer treatment, with specific derivatives showing significant efficacy against HCT-116 and MCF-7 cancer cells (El Rayes et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-17(19)25-11-7-5-10(6-8-11)20-15(23)9-14-16(24)22-13-4-2-1-3-12(13)21-14/h1-8,14,17,21H,9H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYHVHOYHXPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)
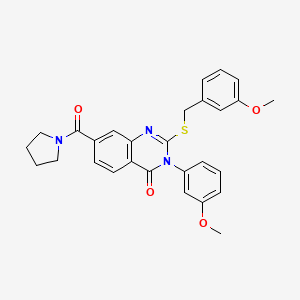

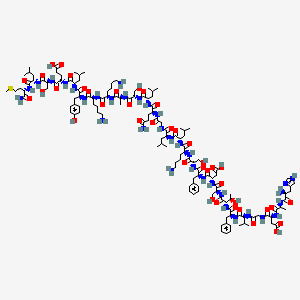
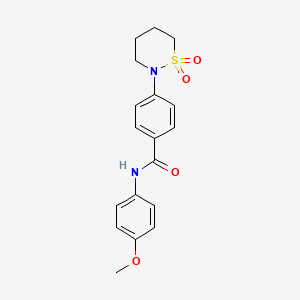

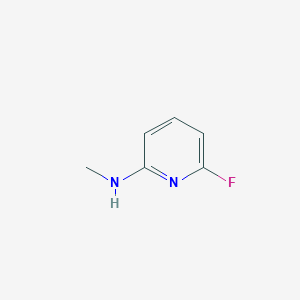

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)
